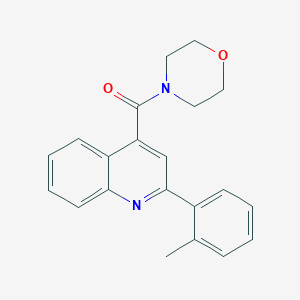
2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline, also known as MMQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMQ is a quinoline derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects.
作用机制
The mechanism of action of 2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response. Additionally, 2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline has been shown to inhibit the activity of the JAK/STAT signaling pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects
2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, 2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline has been shown to inhibit the proliferation of T cells and B cells, which are involved in the immune response.
实验室实验的优点和局限性
2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It has been shown to have potent anti-cancer and anti-inflammatory properties, making it a promising candidate for further research. However, 2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline also has some limitations for lab experiments. It has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not fully understood. Additionally, 2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline has not been studied in clinical trials, so its potential therapeutic applications in humans are not yet known.
未来方向
There are several future directions for research on 2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline. One direction is to study its toxicity and pharmacokinetics in vivo to better understand its potential therapeutic applications. Another direction is to study its efficacy in clinical trials for various types of cancer and inflammatory diseases. Additionally, further research on the mechanism of action of 2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline could lead to the development of more potent and specific inhibitors of enzymes and signaling pathways involved in cancer and inflammation.
合成方法
2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline has been synthesized using various methods, including the Pfitzinger reaction, Friedlander reaction, and Skraup synthesis. The Pfitzinger reaction involves the condensation of an aryl amine and a ketone in the presence of an acid catalyst. The Friedlander reaction involves the condensation of an aryl amine and an aldehyde in the presence of an acid catalyst. The Skraup synthesis involves the condensation of an aniline, a ketone, and an oxidizing agent in the presence of an acid catalyst. These methods have been used to synthesize 2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline with varying yields and purity.
科学研究应用
2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. 2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and leukemia. It has also been studied as a potential treatment for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. 2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline has been shown to inhibit the replication of the hepatitis C virus and the Zika virus.
属性
IUPAC Name |
[2-(2-methylphenyl)quinolin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15-6-2-3-7-16(15)20-14-18(17-8-4-5-9-19(17)22-20)21(24)23-10-12-25-13-11-23/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLUOFBNHUIZQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Methylphenyl)-4-quinolyl](morpholino)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5695492.png)
![N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B5695499.png)

![5-chloro-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5695509.png)
![6-ethoxy-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5695511.png)
![4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5695514.png)

![3,6,11,11-tetramethyl-11,12-dihydro-2H,9H-pyrano[4'',3'':4',5']thieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazin-2-one](/img/structure/B5695532.png)
![N-[(benzylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5695537.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide](/img/structure/B5695553.png)

![N-(2-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5695580.png)
![2-(3,4-dichlorophenyl)-N'-[(4-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5695588.png)